4-(1,3,4-Oxadiazol-2-yl)phenol is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring. These compounds have garnered significant interest due to their diverse pharmacological properties, including antioxidant, anticancer, anti-inflammatory, and analgesic activities. The synthesis of these compounds often involves the reaction of hydrazides with carboxylic acids or their derivatives,
4-(1,3,4-Oxadiazol-2-yl)phenol is a chemical compound characterized by the presence of a phenolic group substituted with a 1,3,4-oxadiazole moiety. This compound is part of a larger class of oxadiazole derivatives known for their diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized through various chemical methods involving the cyclization of hydrazides or the reaction of phenolic compounds with oxadiazole precursors. It has been studied for its potential antimicrobial and antifungal properties, making it a subject of interest in pharmaceutical research .
The synthesis of 4-(1,3,4-oxadiazol-2-yl)phenol typically involves several key steps:
The process often begins with the preparation of an appropriate hydrazide from a substituted aromatic acid. This hydrazide is then reacted with an acid chloride or directly cyclized using dehydrating agents to form the oxadiazole ring. The final product can be purified through crystallization or chromatography methods .
The molecular formula for 4-(1,3,4-oxadiazol-2-yl)phenol is . The structure features a phenolic group attached to a 1,3,4-oxadiazole ring. The oxadiazole ring contains two nitrogen atoms and one oxygen atom within its five-membered structure.
Key structural data includes:
The compound's structural properties can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm functional groups and connectivity .
4-(1,3,4-Oxadiazol-2-yl)phenol can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 4-(1,3,4-Oxadiazol-2-yl)phenol exerts its biological effects typically involves interaction with specific biological targets such as enzymes or receptors. The presence of both the phenolic and oxadiazole functionalities allows for potential binding interactions that can disrupt normal cellular processes.
Research indicates that derivatives of oxadiazoles may exhibit antimicrobial activity by inhibiting bacterial growth or interfering with metabolic pathways. The exact mechanism often requires further investigation through biological assays and structure-activity relationship studies .
Relevant analyses include spectroscopic methods (NMR, IR) that provide insights into functional groups and molecular interactions .
4-(1,3,4-Oxadiazol-2-yl)phenol has several notable applications:
The 1,3,4-oxadiazole ring system—a five-membered heterocycle featuring one oxygen and two nitrogen atoms (molecular formula C₂H₂N₂O)—represents a privileged scaffold in drug discovery due to its exceptional physicochemical properties and versatile bioactivity. With a calculated resonance energy of 167.4 kJ/mol, this aromatic system exhibits remarkable thermal stability, particularly when substituted at the 2-position [4] [8]. The ring's electronic configuration enables efficient π-π stacking interactions with biological targets while the toxophoric –N=C–O– linkage facilitates diverse binding mechanisms [8]. As a bioisostere for ester and carboxylic acid functionalities, 1,3,4-oxadiazole enhances metabolic stability and membrane permeability in drug candidates [2].
Structurally, 2,5-disubstituted derivatives demonstrate superior stability, especially 2,5-diaryl variants compared to dialkyl analogues [8]. This stability enables synthetic diversification at both ring positions, allowing medicinal chemists to fine-tune electronic and steric properties. The scaffold's synthetic accessibility further contributes to its utility; standard routes involve cyclodehydration of diacylhydrazines using agents like phosphorus oxychloride (POCl₃) or oxidative cyclization of thiosemicarbazides [2] [4]. As evidenced by FDA-approved agents like Raltegravir (antiviral) and Zibotentan (anticancer), this heterocycle delivers clinically validated pharmacophores [2] [8].
Table 1: Clinically Utilized 1,3,4-Oxadiazole Derivatives [2] [8]
Compound Name | Therapeutic Category | Key Structural Features |
---|---|---|
Zibotentan | Anticancer (EGFR inhibitor) | 2-(4-Bromophenyl)-5-(3,4,5-trimethoxyaniline) |
Raltegravir | Antiretroviral (HIV integrase inhibitor) | 2-(4-Fluorobenzyl)-5-hydroxy-1,6-dihydro-4H-pyrimidine-linked oxadiazole |
Furamizole | Antibacterial (Nitrofuran derivative) | 5-Nitrofuran-2-yl substitution |
Nesapidil | Antiarrhythmic | 2-(4-Methoxyphenyl)-5-(piperidinyl) |
Phenolic (–OH) substituents appended to heterocyclic frameworks confer distinct pharmacological advantages through multifaceted mechanisms. Positioned para to the 1,3,4-oxadiazole nucleus in 4-(1,3,4-oxadiazol-2-yl)phenol, the hydroxyl group enables reversible deprotonation (pKa ~10) to generate phenolate anions under physiological conditions, enhancing aqueous solubility and bioavailability [3] [7]. This ionization state facilitates potent antioxidant effects via radical scavenging: phenolic hydrogen donation quenches reactive oxygen species (ROS), mitigating oxidative stress implicated in inflammation and carcinogenesis [3] [8].
Critically, the phenolic moiety serves as a hydrogen bond donor/acceptor, enabling high-affinity interactions with enzymatic targets. Molecular docking studies confirm that phenolic oxygen forms stable hydrogen bonds with residues in tubulin (e.g., Leu248), thymidylate synthase (e.g., Arg21), and DNA gyrase (e.g., Ser84), disrupting essential cellular processes in pathogens and malignant cells [3] [7]. Structural-activity relationship (SAR) analyses reveal that electron-donating groups (e.g., methoxy) ortho/para to the phenol enhance antibacterial potency, while halogen substitutions boost anticancer activity through hydrophobic interactions [3] [8].
Table 2: Biological Efficacy of Phenol-Functionalized 1,3,4-Oxadiazole Analogues [3] [7]
Compound Structure | Biological Activity | Key Metrics | Mechanistic Insight |
---|---|---|---|
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Antibacterial | MIC = 8 µg/mL against Gram-positive/Gram-negative bacteria | DNA gyrase inhibition via phenol-mediated H-bonding |
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Anticancer | PGI = 65.12 (SNB-19 glioblastoma) | Tubulin polymerization disruption; phenol interacts with Leu248 |
2-(1,3,4-Oxadiazol-2-yl)phenol | Antioxidant | IC₅₀ = 18.7 µM in DPPH assay | Radical scavenging via phenolic H-donation |
4-(1,3,4-Oxadiazol-2-yl)phenol embodies a strategic molecular hybrid integrating the pharmacological virtues of both subsystems: the targetable heterocycle and the bioactive phenol. This conjugation creates a multifunctional scaffold capable of simultaneous interactions with disparate biological targets, enabling dual therapeutic actions confirmed in experimental studies. For instance, derivatives exhibit concurrent anticancer activity (via tubulin/tyrosine kinase inhibition) and antibacterial effects (through peptide deformylase/DNA gyrase binding) [3] [8].
The scaffold’s synthetic versatility enables rational structural optimization. Electrophilic sites at C-5 of oxadiazole and ortho to the phenol permit regioselective modifications—halogenation, etherification, or aminoalkylation—to modulate electronic density, lipophilicity (log P), and binding affinity [3] [5]. Molecular docking predicts strong binding to critical enzymes; for example, 4-chloro-2-((5-aryl)-1,3,4-oxadiazol-2-yl)amino)phenol docks efficiently into tubulin’s hydrophobic cavity (docking score: -8.030 kcal/mol), stabilized by residues Leu252, Ala250, and Val238 [3]. Theoretical studies further validate favorable ADMET properties, including moderate log P (2.1–2.8) and polar surface area (~70 Ų), suggesting oral bioavailability [3] [5].
Table 3: Computational Insights for 4-(1,3,4-Oxadiazol-2-yl)phenol Derivatives [3] [5]
Derivative | Docking Target (PDB ID) | Docking Score (kcal/mol) | Key Interactions | Predicted log P |
---|---|---|---|---|
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)oxadiazol-2-yl)amino)phenol | Tubulin (5LYJ) | -8.030 | H-bonds: Leu248, Leu252; Hydrophobic: Val238, Ile318 | 2.8 |
4-Chloro-2-((5-(4-nitrophenyl)oxadiazol-2-yl)amino)phenol | DNA Gyrase (1KZN) | -7.820 | H-bonds: Ser84; π-π stacking: Phe67 | 2.5 |
2-(Oxadiazol-2-yl)phenol | Thymidylate Synthase (1HVY) | -7.210 | H-bonds: Arg21, Asn229; Ionic: Asp225 | 2.1 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: